molecular formula C12H14O4 B3021357 (2E)-3-(4-ethoxy-3-methoxyphenyl)acrylic acid CAS No. 58168-81-3

(2E)-3-(4-ethoxy-3-methoxyphenyl)acrylic acid

Cat. No.: B3021357
CAS No.: 58168-81-3
M. Wt: 222.24 g/mol
InChI Key: LJMXXNVTJTYKRH-FNORWQNLSA-N
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Description

(2E)-3-(4-Ethoxy-3-methoxyphenyl)acrylic acid (CAS: 144878-40-0, molecular formula: C₁₂H₁₄O₄) is a cinnamic acid derivative featuring an ethoxy group at the para position and a methoxy group at the meta position on the phenyl ring. Its molecular weight is 222.24 g/mol, with a melting point of 145.1°C and predicted boiling point of 378.5°C . The compound exhibits moderate lipophilicity (XLogP3: 2.2) due to its alkoxy substituents, which influence its solubility and bioavailability. It is synthesized via O-alkylation of ferulic acid derivatives or through condensation reactions involving substituted benzaldehydes and malonic acid . This compound has been studied for its role as a precursor in synthesizing bioactive molecules, such as acyl chlorides for amide/ester derivatives (e.g., in and ), and is noted for its acute oral toxicity and irritant properties .

Properties

IUPAC Name

(E)-3-(4-ethoxy-3-methoxyphenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O4/c1-3-16-10-6-4-9(5-7-12(13)14)8-11(10)15-2/h4-8H,3H2,1-2H3,(H,13,14)/b7-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJMXXNVTJTYKRH-FNORWQNLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C=CC(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=C(C=C1)/C=C/C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58168-81-3
Record name 4-ETHOXY-3-METHOXYCINNAMIC ACID
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(4-ethoxy-3-methoxyphenyl)acrylic acid typically involves the condensation of 4-ethoxy-3-methoxybenzaldehyde with malonic acid in the presence of a base, such as pyridine or piperidine. The reaction is carried out under reflux conditions, and the product is obtained after acidification and purification.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a similar synthetic route but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can improve the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(4-ethoxy-3-methoxyphenyl)acrylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the acrylic acid moiety to an alcohol or alkane.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.

Major Products

The major products formed from these reactions include:

  • Oxidized derivatives such as carboxylic acids and ketones.
  • Reduced derivatives such as alcohols and alkanes.
  • Substituted derivatives with various functional groups attached to the phenyl ring.

Scientific Research Applications

(2E)-3-(4-ethoxy-3-methoxyphenyl)acrylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a precursor for pharmaceutical compounds.

    Industry: It is utilized in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism by which (2E)-3-(4-ethoxy-3-methoxyphenyl)acrylic acid exerts its effects involves interactions with various molecular targets and pathways. The compound can inhibit specific enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of certain kinases or transcription factors, thereby modulating gene expression and cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variation on the Phenyl Ring

A. Ethoxy vs. Methoxy Substituents

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Properties/Bioactivity References
(2E)-3-(4-Ethoxy-3-methoxyphenyl)acrylic acid C₁₂H₁₄O₄ 4-ethoxy, 3-methoxy 222.24 Acute toxicity (oral), irritant, lipophilic
(2E)-3-(3,4-Dimethoxyphenyl)acrylic acid C₁₁H₁₂O₄ 3-methoxy, 4-methoxy 208.21 Antioxidant properties, lower lipophilicity
(E)-3-(4-Hydroxy-3,5-dimethoxyphenyl)acrylic acid C₁₁H₁₂O₅ 4-hydroxy, 3,5-dimethoxy 224.21 Isolated from Ephedra species; natural origin

Key Insights :

  • Ethoxy vs.
  • Hydroxy-Methoxy Combinations : Hydroxyl groups (e.g., in ) improve solubility but reduce stability under oxidative conditions.

B. Ester and Amide Derivatives

Compound Name Molecular Formula Derivative Type Key Properties/Bioactivity References
(E)-3-(4-Hydroxyphenyl)acrylic acid ethyl ester C₁₁H₁₂O₃ Ethyl ester α-Glucosidase inhibition (higher than acarbose)
(2E)-N,N-Dibutyl-3-(4-hydroxy-3-methoxyphenyl)acrylamide C₁₈H₂₅NO₃ Amide Apoptosis induction in HL-60 leukemia cells
Ferulic acid 4-propyl ether C₁₃H₁₆O₄ Propyl ether Antioxidant activity (lower yield than ethoxy)

Key Insights :

  • Ester Derivatives : Ethyl esters (e.g., in ) enhance bioactivity (e.g., enzyme inhibition) by improving cell permeability.
  • Amide Derivatives : The acrylamide derivative in shows potent anticancer activity via G2/M cell cycle arrest, highlighting the role of nitrogen-containing functional groups in targeting cellular pathways.

Key Insights :

  • The ethoxy group’s larger size and lipophilicity correlate with higher toxicity in the target compound compared to dimethoxy or hydroxylated analogs .
  • Ethyl esters () balance solubility and bioactivity, making them suitable for therapeutic applications.

Biological Activity

(2E)-3-(4-ethoxy-3-methoxyphenyl)acrylic acid, also known as ethyl 4-(3-methoxyphenyl)acrylate, is a compound of increasing interest in biomedical research due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

  • Molecular Formula : C₁₂H₁₄O₄
  • Molecular Weight : 222.24 g/mol
  • CAS Number : 144878-40-0

1. Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. It has been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antimicrobial agents.

2. Anticancer Activity

The compound has demonstrated promising anticancer properties, particularly against breast cancer cell lines such as MCF-7 and MDA-MB-231. Studies report that it induces apoptosis and inhibits cell proliferation through mechanisms involving the modulation of signaling pathways related to cell cycle regulation and apoptosis .

Table 1: Anticancer Activity Summary

Cell LineIC₅₀ Value (µM)Mechanism of Action
MCF-733Induction of apoptosis
MDA-MB-23123Inhibition of tubulin polymerization

3. Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound has been investigated for its anti-inflammatory effects. It is believed to inhibit pro-inflammatory cytokines, contributing to its potential therapeutic applications in inflammatory diseases.

The biological effects of this compound are attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific kinases or transcription factors, thereby modulating gene expression and cellular signaling pathways.
  • Apoptosis Induction : It triggers apoptotic pathways in cancer cells, leading to programmed cell death.
  • Tubulin Interaction : Similar to other acrylate derivatives, it may interact with tubulin, disrupting microtubule dynamics essential for cell division .

Study on Anticancer Activity

A study published in Molecules examined the effects of this compound on breast cancer cells. The results indicated that the compound effectively reduced cell viability and induced apoptosis in a dose-dependent manner. Flow cytometry analysis revealed significant G2/M phase arrest in treated cells .

Study on Antimicrobial Activity

Another research effort focused on the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The findings demonstrated that it had a minimum inhibitory concentration (MIC) below 100 µg/mL for both bacterial strains, suggesting its potential as a lead compound for antibiotic development .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(2E)-3-(4-ethoxy-3-methoxyphenyl)acrylic acid
Reactant of Route 2
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(2E)-3-(4-ethoxy-3-methoxyphenyl)acrylic acid

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